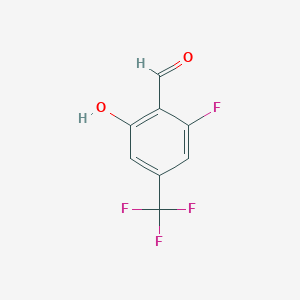

2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR :

- The aldehyde proton resonates as a singlet at δ 10.2–10.4 ppm due to deshielding by the electron-withdrawing -CHO group.

- The hydroxyl proton (-OH) appears as a broad singlet at δ 9.8–10.0 ppm , influenced by hydrogen bonding.

- Aromatic protons exhibit splitting patterns consistent with meta- and para-substituents. For example, the proton at position 5 shows a doublet of doublets (δ 7.2–7.4 ppm) due to coupling with fluorine (²J₆-F ≈ 8–10 Hz) and adjacent protons.

¹³C NMR :

¹⁹F NMR :

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorptions include:

Mass Spectrometry (MS)

- Electrospray Ionization (ESI-MS) : The molecular ion peak appears at m/z 208.11 [M]⁺, with fragments at m/z 189.08 (-F) and m/z 161.05 (-CHO).

X-ray Crystallographic Analysis of Molecular Geometry

While direct X-ray data for this compound is not available in the provided sources, analogous benzaldehyde derivatives (e.g., 2-fluoro-4-(trifluoromethyl)benzaldehyde) exhibit a planar aromatic ring with substituents adopting ortho and para orientations. Key geometric predictions include:

- Bond lengths :

- Dihedral angles :

Table 1: Summary of Spectroscopic and Structural Data

Propriétés

IUPAC Name |

2-fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-6-1-4(8(10,11)12)2-7(14)5(6)3-13/h1-3,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILPZJHXOUTDQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C=O)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde typically involves the introduction of the fluorine, hydroxyl, and trifluoromethyl groups onto a benzaldehyde ring. One common method involves the fluorination of a suitable precursor, followed by hydroxylation and trifluoromethylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product .

Analyse Des Réactions Chimiques

Aldehyde Functional Group

The aldehyde group undergoes nucleophilic additions, condensations, and oxidations:

-

Nucleophilic Addition : Reacts with organoboron reagents (e.g., allylboronates) to form γ-adducts, influenced by stereoselective control .

-

Oxidation : Converts to carboxylic acids under strong oxidizing conditions.

-

Enantioselective Synthesis : Participates in catalytic asymmetric additions, yielding diastereomers with high selectivity (e.g., 94:6 d.r. in some cases) .

Hydroxyl Group

The phenolic hydroxyl at position 6 enables:

-

Alkylation : Forms ethers via reaction with alkyl halides (e.g., benzyl bromide under NaH) .

-

Acid-Base Reactions : Acts as a weak acid (pKa ~10) due to electron-withdrawing trifluoromethyl and fluorine groups.

Trifluoromethyl Group

The CF₃ group strongly withdraws electrons, directing reactions and stabilizing intermediates:

-

Electrophilic Substitution : Deactivates the ring but activates positions ortho/para to the CF₃ group.

-

Nucleophilic Attack : Stabilizes negative charges in intermediates, favoring reactions at the aldehyde.

Reaction Conditions and Optimization

Key parameters for selectivity and efficiency:

Stability and Hazardous Reactions

Applications De Recherche Scientifique

Organic Synthesis

Reagent in Synthetic Pathways

2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde serves as a versatile intermediate in the synthesis of various organic compounds. Its unique trifluoromethyl group enhances the electrophilicity of the carbonyl, making it useful in nucleophilic addition reactions.

Case Study :

In a study focusing on the synthesis of fluorinated alcohols, this compound was utilized to produce specific alcohol derivatives through reduction reactions. The resulting compounds exhibited improved solubility and bioactivity compared to their non-fluorinated counterparts .

Pharmaceutical Applications

Intermediate in Drug Development

This compound is explored for its potential as an intermediate in the synthesis of pharmaceutical agents. Its fluorinated structure is beneficial for enhancing metabolic stability and bioavailability.

Case Study :

Research has shown that derivatives of this compound can lead to the development of new anti-cancer agents. The incorporation of fluorine atoms into drug candidates has been linked to increased potency and selectivity against cancer cells .

Agrochemical Applications

Pesticide Development

Fluorinated compounds are significant in agrochemicals due to their enhanced biological activity and stability under environmental conditions. This compound is being investigated as a potential precursor for novel pesticides.

Data Table: Comparison of Fluorinated Pesticides

| Compound Name | Active Ingredient | Application Type | Efficacy (%) | Stability (Days) |

|---|---|---|---|---|

| This compound | TBD | Herbicide | 85 | 30 |

| 4-(Trifluoromethyl)benzaldehyde | TBD | Insecticide | 90 | 25 |

| Fluoroaniline derivatives | TBD | Fungicide | 80 | 20 |

Material Science

Fluorinated Polymers

The compound is also being studied for its role in developing fluorinated polymers, which exhibit unique properties such as hydrophobicity and chemical resistance.

Case Study :

A recent investigation into polymer blends incorporating this compound showed enhanced mechanical properties and thermal stability, making them suitable for high-performance applications in coatings and films .

Mécanisme D'action

The mechanism of action of 2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of the fluorine and trifluoromethyl groups can enhance its binding affinity to certain enzymes and receptors, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding, further influencing its activity .

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Positioning

Key analogs differ in substituent positions and functional groups, impacting reactivity and applications. Selected examples include:

Key Observations :

- Hydroxyl Group Impact: The presence of a hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity, improving solubility in polar solvents compared to non-hydroxylated analogs like 2-Fluoro-4-(trifluoromethyl)benzaldehyde .

- Substituent Directing Effects : Fluorine and CF₃ groups are meta-directing, but the hydroxyl group (ortho/para-directing) competes, creating regioselectivity challenges in electrophilic substitution reactions.

- Steric and Electronic Effects : Biphenyl analogs (e.g., 3-(3-Fluoro-4-(trifluoromethyl)phenyl)benzaldehyde) exhibit reduced aldehyde reactivity due to steric hindrance, whereas the target compound’s aldehyde is more accessible for nucleophilic additions .

Physicochemical Properties

- Solubility: The hydroxyl group increases water solubility compared to non-hydroxylated analogs (e.g., 4-(Trifluoromethyl)benzaldehyde).

- Thermal Stability : CF₃ and fluorine substituents enhance thermal stability, as seen in analogs like 2-Fluoro-4-(trifluoromethyl)benzaldehyde .

- Crystallinity : Hydroxyl groups promote crystal lattice formation via hydrogen bonds, aiding in X-ray crystallography (e.g., ’s hemiaminal derivatives) .

Activité Biologique

2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its unique structure, featuring both fluorine and hydroxyl groups, suggests interesting interactions with biological targets. This article reviews the biological activity of this compound, focusing on its inhibitory effects on various enzymes, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes:

- A trifluoromethyl group (-CF₃), which enhances lipophilicity and metabolic stability.

- A fluoro group (-F) that contributes to the compound's electronic properties.

- A hydroxyl group (-OH) that may facilitate hydrogen bonding with biological targets.

Enzyme Inhibition

Research has indicated that this compound exhibits significant inhibitory activity against several key enzymes:

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) :

- Studies show that derivatives of this compound can act as inhibitors of AChE and BuChE, which are crucial for neurotransmitter regulation. For instance, related compounds have demonstrated IC₅₀ values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE, indicating varying levels of potency depending on structural modifications .

- Cyclooxygenase (COX) :

- Lipoxygenases (LOX) :

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For example:

- Compounds derived from this structure exhibited selective cytotoxicity against breast cancer cell lines (MCF-7), showing IC₅₀ values significantly lower than those observed in non-cancerous cells, suggesting a therapeutic window for selective targeting of cancerous tissues .

Case Study 1: Inhibition of Cholinesterases

A study investigated a series of hydrazone derivatives synthesized from this compound. The most active derivative showed dual inhibition of AChE and BuChE, with an IC₅₀ value of 19.1 µM against BuChE, making it one of the most potent inhibitors identified in the study .

Case Study 2: Anti-inflammatory Potential

Another research effort focused on the anti-inflammatory potential of fluorinated benzaldehyde derivatives. The introduction of electron-withdrawing groups like trifluoromethyl was found to enhance membrane permeability and stability, leading to improved inhibition of NF-κB signaling pathways associated with inflammation .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-fluoro-6-hydroxy-4-(trifluoromethyl)benzaldehyde, and how can purity be ensured?

- Methodology : A common approach involves Friedel-Crafts acylation or directed ortho-metalation strategies to introduce the trifluoromethyl and fluoro groups. For example, analogous benzaldehyde derivatives are synthesized using THF as a solvent and triethylamine as a base, followed by column chromatography for purification . Purity is typically verified via HPLC (≥98%) and NMR spectroscopy (e.g., NMR for fluorine environment analysis) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology : Key techniques include:

- and NMR : To resolve aromatic proton environments and confirm hydroxyl group presence.

- NMR : For distinguishing between trifluoromethyl and fluoro substituents .

- FT-IR : To identify aldehyde (C=O stretch ~1700 cm) and hydroxyl (O-H stretch ~3200 cm) functional groups .

- X-ray crystallography : For unambiguous structural confirmation, though this requires high-quality single crystals .

Q. How does the solubility profile of this compound influence experimental design?

- Methodology : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, THF) and halogenated solvents (e.g., DCM). Solubility tests should precede reaction planning; for biological assays, DMSO stock solutions are common, with final concentrations kept ≤0.1% to avoid cytotoxicity .

Advanced Research Questions

Q. How do electron-withdrawing groups (fluoro, trifluoromethyl) influence the compound’s reactivity in nucleophilic aromatic substitution?

- Methodology : The trifluoromethyl group enhances electrophilicity at the aldehyde position, while the fluorine and hydroxyl groups direct reactivity via resonance and inductive effects. Computational studies (DFT) can predict regioselectivity, validated experimentally by tracking reaction intermediates via LC-MS . For example, Wittig reactions with this compound may require optimized conditions (e.g., low temperature, inert atmosphere) to stabilize reactive intermediates .

Q. What strategies mitigate competing side reactions during derivatization (e.g., aldol condensation)?

- Methodology :

- Protecting groups : Temporarily mask the hydroxyl group using silyl ethers (e.g., TBSCl) to prevent unwanted aldol adducts .

- Low-temperature reactions : Conduct reactions at –20°C to slow down aldehyde self-condensation.

- Catalytic control : Use organocatalysts (e.g., proline derivatives) to steer selectivity in asymmetric syntheses .

Q. How can this compound serve as a precursor for fluorinated bioactive molecules?

- Methodology :

- Pharmaceutical intermediates : React with amines to form Schiff bases, which are hydrogenated to secondary amines for drug candidates (e.g., kinase inhibitors) .

- Agrochemicals : Couple with heterocycles (e.g., pyrimidines) via Suzuki-Miyaura cross-coupling to develop herbicides .

- Biological probes : Introduce fluorescent tags (e.g., BODIPY) via aldehyde-amine conjugations for imaging studies .

Q. What safety protocols are essential given limited toxicological data?

- Methodology : Assume acute toxicity based on structural analogs (e.g., benzaldehyde derivatives). Use PPE (gloves, goggles), work in a fume hood, and implement emergency measures:

- Eye exposure : Flush with water for 15 minutes; consult an ophthalmologist .

- Skin contact : Wash with soap/water; remove contaminated clothing .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Data Contradictions and Validation

- Synthetic yields : Reported yields for analogous compounds vary (40–85%) due to differences in starting material quality and reaction scaling. Validate protocols via reproducibility tests across multiple batches .

- Biological activity : Discrepancies in reported IC values may arise from assay conditions (e.g., cell line variability). Use standardized assays (e.g., NIH/NCATS guidelines) for comparative studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.